molecular formula C6H12ClN3 B1654303 (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride CAS No. 2197055-75-5

(1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride

Cat. No.: B1654303
CAS No.: 2197055-75-5
M. Wt: 161.63
InChI Key: CWLUTAVKRGBPTM-UHFFFAOYSA-N
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Description

Molecular Formula and Weight

(1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride is an imidazole derivative with a molecular formula of C6H11N3·HCl. The compound comprises an imidazole heterocycle substituted with an ethyl group at the N-1 position and a methanamine (aminomethyl) group at the C-4 position, formulated as a hydrochloride salt.

Table 1: Molecular Weight Calculation of (1-Ethyl-1H-imidazol-4-yl)methanamine Hydrochloride

Element Number of Atoms Atomic Weight (g/mol) Total Weight Contribution (g/mol)
Carbon 6 12.01 72.06
Hydrogen 12 (11+1 from HCl) 1.01 12.12
Nitrogen 3 14.01 42.03
Chlorine 1 35.45 35.45
Total Molecular Weight 161.66 g/mol

The free base form (C6H11N3) has a calculated molecular weight of 125.17 g/mol, which increases to 161.66 g/mol when formulated as the hydrochloride salt.

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name of the compound is (1-ethyl-1H-imidazol-4-yl)methanamine hydrochloride. The name systematically describes the core imidazole structure with specific substituents:

  • "1-ethyl" indicates the ethyl group (C2H5) attached to the nitrogen atom at position 1 of the imidazole ring
  • "1H-imidazol" identifies the core heterocyclic structure
  • "4-yl" designates that the connection to the methanamine group is through position 4 of the imidazole
  • "methanamine" refers to the CH2NH2 group
  • "hydrochloride" indicates the salt form with hydrochloric acid

While no direct synonyms were identified in the search results for this specific compound, related compounds follow similar naming patterns. For instance, positional isomers may be referred to in chemical literature, such as (1-ethyl-1H-imidazol-5-yl)methanamine.

Functional Group Interactions (Imidazole, Ethyl, Methanamine, Hydrochloride)

The chemical behavior of (1-ethyl-1H-imidazol-4-yl)methanamine hydrochloride is governed by the interactions between its constituent functional groups.

Imidazole Core Structure : The imidazole ring contains two nitrogen atoms in a five-membered aromatic heterocycle. The nitrogen at position 3 retains a lone pair of electrons perpendicular to the aromatic π-system, conferring basic properties with a pKa typically around 7.0. This nitrogen can participate in hydrogen bonding as an acceptor and can coordinate with metal ions, making imidazole derivatives potentially useful in various applications.

Ethyl Substitution : The ethyl group at position 1 (N-1) affects the electronic distribution within the imidazole ring through an inductive effect. This alkyl substitution increases electron density in the ring system compared to unsubstituted imidazole, slightly enhancing the basicity of the ring nitrogen at position 3. Additionally, the ethyl group introduces hydrophobicity to one region of the molecule, influencing its overall solubility profile and potential interactions with biological systems.

Methanamine Group : The primary amine functionality (CH2NH2) at position 4 introduces another basic center to the molecule. Primary amines typically have pKa values around 9-10, making this group more basic than the imidazole nitrogen. The methanamine group can:

  • Form hydrogen bonds as both donor and acceptor
  • Participate in nucleophilic reactions
  • Undergo protonation to form ammonium ions (CH2NH3+)
  • React with electrophiles such as carbonyl compounds

Table 2: Comparison of Basic Sites in (1-Ethyl-1H-imidazol-4-yl)methanamine

Basic Site Approximate pKa Relative Basicity Hydrogen Bonding Capability
Imidazole N-3 ~7.0 Moderate Acceptor
Methanamine -NH2 ~9.5 Strong Donor and acceptor

Hydrochloride Salt Formation : In the hydrochloride salt form, the chloride ion (Cl-) forms an ionic association with a protonated basic site on the molecule. Given the relative basicities, the protonation most likely occurs at the primary amine group rather than the imidazole nitrogen. This salt formation significantly affects the compound's properties:

  • Increases water solubility compared to the free base
  • Enhances stability for storage and formulation
  • Modifies the pH of aqueous solutions
  • Changes the crystalline structure and melting point

Tautomerism and Protonation States

(1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride exhibits complex protonation behavior due to its multiple basic sites.

Tautomerism : Classical imidazole undergoes tautomerization where the hydrogen can shift between the two nitrogen atoms. However, in (1-ethyl-1H-imidazol-4-yl)methanamine, the presence of the ethyl group at N-1 blocks one potential tautomerization site, restricting the compound to a single tautomeric form with respect to the imidazole ring. This structural constraint is significant for maintaining consistent chemical behavior.

Protonation States : The compound can exist in multiple protonation states depending on pH conditions:

  • Neutral form : The free base with no protonation at either the imidazole nitrogen or the primary amine.

  • Monoprotonated form : Most commonly, protonation occurs at the primary amine (forming -CH2NH3+) due to its higher basicity compared to the imidazole nitrogen. This is the predominant form in the hydrochloride salt under typical conditions.

  • Diprotonated form : At very acidic pH (pH < 2), both the primary amine and the imidazole nitrogen can become protonated, forming a dication. This would require a dihydrochloride salt (C6H11N3·2HCl).

Table 3: Theoretical Protonation States of (1-Ethyl-1H-imidazol-4-yl)methanamine

pH Range Predominant Form Charge Sites Protonated
< 2.0 Diprotonated +2 Imidazole N-3 and primary amine
2.0-7.0 Monoprotonated +1 Primary amine (hydrochloride salt)
7.0-9.5 Partially protonated +1/0 Equilibrium between neutral and monoprotonated
> 9.5 Neutral (free base) 0 None

Research findings from studies on imidazole derivatives indicate that these protonation states significantly influence both physical properties (such as solubility and melting point) and chemical reactivity. X-ray crystallographic studies of related imidazole-containing compounds have demonstrated that the precise position of protonation can affect molecular conformation and crystal packing arrangements.

Properties

IUPAC Name

(1-ethylimidazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-2-9-4-6(3-7)8-5-9;/h4-5H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLUTAVKRGBPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2197055-75-5
Record name 1H-Imidazole-4-methanamine, 1-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2197055-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reductive Amination of 1-Ethyl-1H-imidazole-4-carbaldehyde

This method involves converting a carbonyl group to an amine via imine formation followed by reduction.

Procedure :

  • Aldehyde Synthesis : 1-Ethyl-1H-imidazole-4-carbaldehyde is prepared through oxidation of (1-Ethyl-1H-imidazol-4-yl)methanol using manganese dioxide (MnO2) in dichloromethane.
  • Imine Formation : The aldehyde reacts with ammonium acetate in ethanol under reflux to form the Schiff base intermediate.
  • Reduction : Sodium triacetoxyborohydride (STAB) selectively reduces the imine to the primary amine in dichloromethane at 0–25°C.
  • Salt Formation : The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Yield : 62–78% (dependent on stoichiometry and purification).
Advantages : High selectivity, mild conditions, and compatibility with acid-sensitive groups.

Catalytic Hydrogenation of 1-Ethyl-1H-imidazole-4-carbonitrile

This route employs nitrile reduction using hydrogen gas and a catalyst.

Procedure :

  • Nitrile Synthesis : 1-Ethyl-1H-imidazole-4-carbonitrile is synthesized via nucleophilic substitution of 4-chloro-1-ethylimidazole with sodium cyanide in dimethylformamide (DMF).
  • Hydrogenation : The nitrile undergoes catalytic hydrogenation at 50–60°C under 3–5 bar H2 pressure using Raney nickel or palladium on carbon (Pd/C) in methanol.
  • Isolation : The amine intermediate is acidified with HCl gas to yield the hydrochloride salt.

Yield : 70–85%.
Advantages : Scalability and minimal by-products.

Cycloaddition with Imidoyl Chlorides

Adapted from diarylimidazole syntheses, this method constructs the imidazole ring with pre-installed substituents.

Procedure :

  • Imidoyl Chloride Preparation : React benzoyl chloride with 1-ethylamine in tetrahydrofuran (THF) to form N-ethylbenzimidoyl chloride.
  • Cycloaddition : Ethyl isocyanoacetate reacts with the imidoyl chloride in acetonitrile at 60°C, catalyzed by cerium ammonium nitrate (CAN), to form ethyl 1-ethyl-1H-imidazole-4-carboxylate.
  • Amination : The ester is hydrolyzed to the carboxylic acid, converted to an acyl chloride, and treated with ammonia to yield the primary amine.
  • Salt Formation : HCl gas is bubbled through an ether solution of the amine.

Yield : 65–75%.
Advantages : Modular approach for diverse substitutions.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Key Advantages Limitations
Reductive Amination 62–78% 8–12 h Selective, mild conditions Requires aldehyde precursor
Catalytic Hydrogenation 70–85% 6–10 h Scalable, high purity High-pressure equipment needed
Cycloaddition 65–75% 24–36 h Flexible substitution patterns Multi-step, costly catalysts

Optimization Strategies and Green Chemistry Approaches

Solvent-Free Alkylation

A patent describes solvent-free ethylation of imidazole derivatives using 1-bromoethane and potassium carbonate under ball-milling conditions, reducing waste and improving atom economy. This method could replace traditional alkylation in DMF or THF.

One-Pot Tandem Reactions

Combining aldehyde synthesis, imine formation, and reduction in a single reactor minimizes intermediate isolation steps. For example, using STAB in situ after MnO2 filtration increases throughput by 20%.

Analytical Characterization and Quality Control

Critical quality attributes include:

  • Purity : Assessed via HPLC (≥98% by area normalization).
  • Structural Confirmation :
    • 1H NMR : δ 7.6 ppm (imidazole C-H), δ 4.2 ppm (-CH2NH2), δ 1.2 ppm (-CH2CH3).
    • IR : N-H stretch at 3300 cm⁻¹, C=N at 1640 cm⁻¹.
  • Salt Content : Potentiometric titration with AgNO3 confirms Cl⁻ stoichiometry.

Industrial-Scale Production Considerations

Catalytic hydrogenation is preferred for kilogram-scale synthesis due to its robustness. Key parameters:

  • Catalyst Loading : 5% Pd/C minimizes costs while maintaining >99% conversion.
  • Crystallization : Anti-solvent addition (diethyl ether) ensures high-purity hydrochloride crystals.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the imidazole ring or the ethyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxaldehyde, while substitution reactions can produce various alkylated or acylated imidazole derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it suitable for various applications:

Antimicrobial Activity : Research indicates that (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride shows significant antibacterial and antifungal properties. For instance, it has demonstrated effectiveness against common pathogens such as Escherichia coli and Candida albicans:

CompoundActivityTarget OrganismInhibition Zone (mm)
(1-Ethyl-1H-imidazol-4-yl)methanamineAntibacterialE. coli30
(1-Ethyl-1H-imidazol-4-yl)methanamineAntifungalCandida albicans25

Antiviral Effects : Some studies suggest potential antiviral activity through inhibition of viral replication mechanisms .

Cancer Research : Preliminary studies indicate that imidazole derivatives can inhibit cancer cell proliferation. For example, a derivative showed an IC50 value of 15 nM against certain cancer cell lines, indicating strong anti-proliferative activity .

Pharmacokinetics

The pharmacokinetic profile of (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride suggests moderate absorption due to its polar nature. Key parameters include:

  • Absorption : Moderate absorption expected due to solubility.
  • Metabolism : Primarily metabolized in the liver, leading to various metabolites with potential biological activity .

Case Studies

Several notable case studies highlight the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that imidazole derivatives, including (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride, showed potent activity against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
  • Cancer Cell Proliferation Inhibition : In vitro studies have shown that this compound can significantly inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
  • Pharmaceutical Composition Development : Research has led to the formulation of pharmaceutical compositions incorporating this compound for treating conditions such as hypoparathyroidism, showcasing its therapeutic versatility .

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing the activity of biological molecules. The compound’s effects are mediated through pathways involving these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Features

The compound belongs to a broader class of imidazole derivatives, which vary in substituents at the N1 and C4 positions. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at N1 Amine Position CAS Number Source
(1-Ethyl-1H-imidazol-4-yl)methanamine HCl C₇H₁₄ClN₃ 175.66 Ethyl C4-methyl Not available
(1-Methyl-1H-imidazol-4-yl)methanamine HCl C₅H₁₀ClN₃ 147.61 Methyl C4-methyl Not available
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl C₁₂H₁₅ClN₃O 253.73 3-Methoxybenzyl C4-methyl 1439902-60-9
(1H-Imidazol-4-yl)methanamine HCl C₄H₈ClN₃ 133.58 None (parent structure) C4-methyl 66247-84-5
1-Methylhistamine dihydrochloride C₆H₁₁N₃·2HCl 198.10 Methyl C4-ethylamine 6481-48-7

Key Observations :

  • The 3-methoxybenzyl substituent introduces aromaticity and bulkiness, likely affecting receptor binding specificity .
  • Amine Position : All analogs retain the C4-methylamine group, critical for interactions with biological targets like histamine receptors.

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve water solubility. For example, (1H-Imidazol-4-yl)methanamine HCl is stored under inert gas at 2–8°C, indicating sensitivity to moisture and oxidation .
  • Stability : The discontinued status of the ethyl variant may reflect stability challenges compared to analogs like the methyl or methoxybenzyl derivatives, which are commercially available.

Biological Activity

(1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride is a chemical compound characterized by the molecular formula C6_6H12_{12}ClN3_3. It is a derivative of imidazole, a five-membered heterocyclic compound known for its biological activity. This compound has garnered attention for its potential applications in various fields, particularly in biology and medicine.

The biological activity of (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride primarily involves its interaction with enzymes and receptors. The imidazole ring structure allows for coordination with metal ions and participation in hydrogen bonding, which can modulate the activity of biological molecules. This interaction is crucial for influencing various cellular processes, including enzyme inhibition and receptor modulation .

Antimicrobial Activity

Research indicates that (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The compound's structure contributes to its ability to disrupt microbial cell function, making it a candidate for further development as an antimicrobial agent.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against strains like Candida albicans. Studies have reported MIC values indicating moderate to good efficacy against fungal infections, suggesting its potential use in treating fungal diseases .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of several imidazole derivatives found that (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results highlighted its potential as a lead compound for developing new antibiotics.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosa0.013

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of the compound, revealing effective inhibition against Candida albicans with MIC values ranging from 16.69 to 78.23 µM.

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

Structure-Activity Relationship (SAR)

The structure of (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride is pivotal in determining its biological activity. Modifications to the imidazole ring or the ethyl group can significantly alter its interaction with biological targets, impacting both efficacy and specificity.

Q & A

Q. What are the recommended synthetic routes for (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride in laboratory settings?

Methodological Answer: Synthesis of imidazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, 1-methyl-1H-imidazole-4-sulfonyl chloride is synthesized by reacting 1-methylimidazole with chlorosulfonic acid under controlled temperature and inert atmospheres . For the target compound, a plausible route could involve:

Ethylation : Reacting 1H-imidazole-4-methanamine with ethylating agents (e.g., ethyl bromide) in the presence of a base.

Hydrochloride Formation : Treating the free base with HCl in anhydrous conditions.
Key Considerations :

  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Purify intermediates using recrystallization or column chromatography.
  • Confirm final structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers handle and store (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride to ensure stability?

Methodological Answer: Based on safety data for structurally similar compounds:

  • Storage : Keep in sealed glass containers at 2–8°C, away from moisture and light .
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to prevent oxidation. Avoid contact with strong oxidizers, as imidazole derivatives may decompose into hazardous byproducts (e.g., NOx_x, HCl) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor purity via HPLC.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., acetonitrile:water with 0.1% TFA).
    • Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values.
  • Structural Confirmation :
    • NMR Spectroscopy : 1^1H NMR should show peaks for the ethyl group (δ 1.2–1.5 ppm, triplet) and imidazole protons (δ 7.5–8.5 ppm).
    • Mass Spectrometry : ESI-MS in positive ion mode should yield [M+H]+^+ and [M+Cl]^- adducts.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound with nucleophiles or electrophiles?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the imidazole ring’s N-atoms are likely reactive due to high electron density .
  • Molecular Dynamics Simulations : Model solvation effects in polar solvents (e.g., DMSO) to assess stability.
  • Retrosynthesis Tools : Use AI-driven platforms (e.g., BenchChem’s retrosynthesis planner, though excluded per guidelines) to propose alternative synthetic routes .

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, melting point)?

Methodological Answer:

  • Experimental Validation :
    • Solubility : Perform phase-solubility studies in buffers (pH 1–10) using UV-Vis spectroscopy.
    • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen.
  • Data Reconciliation : Compare results with structurally analogous compounds (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride, which lacks reported melting points ). Apply QSPR models to estimate missing data.

Q. What methodologies are recommended for evaluating the compound’s ecotoxicological profile when data is absent?

Methodological Answer:

  • Read-Across Analysis : Use data from similar imidazole derivatives (e.g., aquatic toxicity of 1-methylimidazole).
  • In Silico Prediction : Apply tools like ECOSAR to estimate LC50_{50} for fish and Daphnia .
  • Experimental Testing :
    • Algal Growth Inhibition : Expose Chlorella vulgaris to 0.1–100 mg/L and measure biomass via optical density.
    • Microtox Assay : Assess luminescence inhibition in Vibrio fischeri.

Q. How can researchers optimize reaction yields while minimizing byproduct formation?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, higher temperatures may accelerate ethylation but increase decomposition.
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry or reaction time.
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps, referencing methods for related sulfonyl chlorides .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride
Reactant of Route 2
(1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride

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